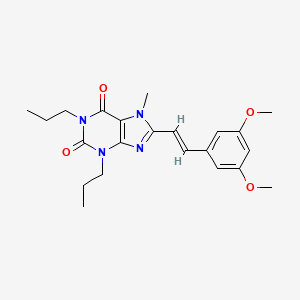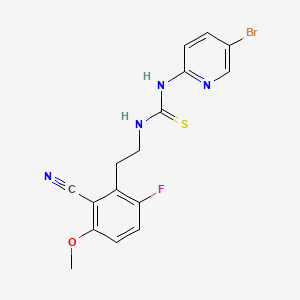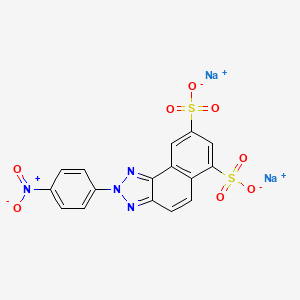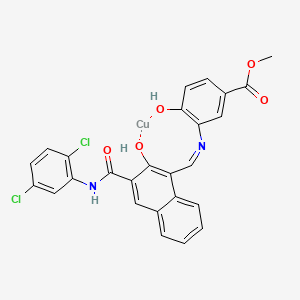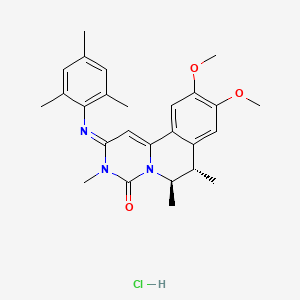
Fibrostatin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fibrostatin D is a naturally occurring compound derived from the microbial metabolite Streptomyces catenulae. It belongs to the class of naphthoquinone derivatives and has garnered significant attention due to its potential therapeutic applications, particularly in the field of cancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fibrostatin D involves the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in 1,4-dioxane. This reaction is catalyzed by acetic acid and results in the formation of N-acetyl-S-[(8-hydroxy-3,6-dimethoxy-1,4-dioxonaphthalen-2-yl)methyl]-L-cysteine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Fibrostatin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Fibrostatin D has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: Studied for its role in inhibiting fibroblast activation and proliferation.
Medicine: Investigated for its potential anti-cancer properties, particularly in targeting cancer-associated fibroblasts.
Wirkmechanismus
Fibrostatin D exerts its effects by targeting specific molecular pathways involved in cell proliferation and apoptosis. It inhibits the activity of fibroblast activation protein alpha (FAPα), which is overexpressed in cancer-associated fibroblasts. This inhibition disrupts the tumor microenvironment, leading to reduced tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fibrostatin A: Another naphthoquinone derivative with similar anti-cancer properties.
Fibrostatin B: Known for its anti-inflammatory effects.
Fibrostatin C: Studied for its potential in treating fibrotic diseases.
Uniqueness
Fibrostatin D is unique due to its specific inhibition of FAPα, making it a promising candidate for targeted cancer therapy. Its ability to disrupt the tumor microenvironment sets it apart from other naphthoquinone derivatives .
Eigenschaften
CAS-Nummer |
91776-46-4 |
|---|---|
Molekularformel |
C18H19NO8S |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[(1,3-dihydroxy-6-methoxy-7-methyl-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C18H19NO8S/c1-7-14(22)13-9(16(24)17(7)27-3)4-12(21)10(15(13)23)5-28-6-11(18(25)26)19-8(2)20/h4,11,21,23H,5-6H2,1-3H3,(H,19,20)(H,25,26)/t11-/m0/s1 |
InChI-Schlüssel |
UJIIOEFFGQEVBT-NSHDSACASA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSC[C@@H](C(=O)O)NC(=O)C)O)OC |
Kanonische SMILES |
CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





